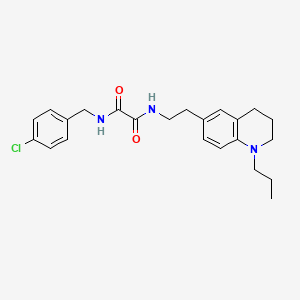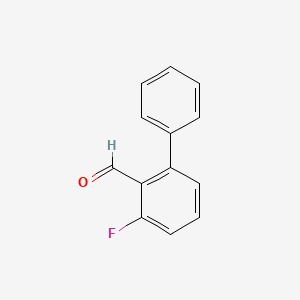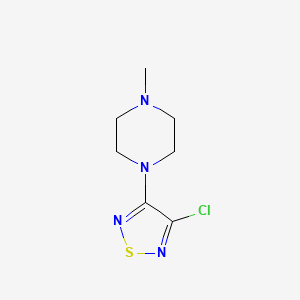![molecular formula C26H22FN5O3 B2817098 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1185067-25-7](/img/structure/B2817098.png)
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives, including those with a triazolo ring, have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinoxaline ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing groups present in the molecule. For example, the fluoro and methyl groups on the phenyl ring are electron-withdrawing and electron-donating, respectively, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole and quinoxaline rings could affect the compound’s solubility .科学的研究の応用
Synthesis and Derivative Formation
- Research on triazoloquinoxaline derivatives, like the compound , has led to the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. These derivatives have been synthesized using methods such as DCC coupling and azide coupling, yielding compounds with potential biological activities (Fathalla, 2015).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar to the compound , were designed and synthesized, showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Reddy et al., 2015).
Positive Inotropic Activity
- Derivatives of 1,2,4-triazolo[4,3-a]quinolin have been synthesized and evaluated for their positive inotropic activity. These compounds, including those structurally related to the given compound, have shown favorable in vitro activity, potentially useful in cardiovascular therapeutics (Wu et al., 2012).
Diversified Synthesis for Complex Scaffolds
- The diversified synthesis of acetamide derivatives related to the compound has been demonstrated, showcasing a method to access structurally varied and complex fused tricyclic scaffolds. This research contributes to the development of novel compounds with potential pharmacological applications (An et al., 2017).
Biological Activity Evaluation
- Novel triazoloquinoxaline derivatives have been synthesized and evaluated for their biological activities, including anti-lipid peroxidation and soybean lipoxygenase inhibition. Such activities highlight the potential of these compounds in developing new therapeutic agents (Vlachou et al., 2023).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated against cancer cell lines and c-met kinase . Another related compound, L-45, has been identified as a potent inhibitor of the PCAF bromodomain .
Mode of Action
Similar compounds have been found to intercalate dna, which can disrupt the replication and transcription processes, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration. Inhibition of c-Met kinase can therefore disrupt these processes and potentially lead to cell death.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
生化学分析
Biochemical Properties
The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide has been found to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-18-12-11-16(2)19(27)13-18)26(34)32(24)21-9-5-4-8-20(21)29-25/h4-13H,14H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCKKFGYYRSWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)

![N-(3-azepan-1-ylbutyl)-3-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2817024.png)

![5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2817026.png)
![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)


![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)


